molecular formula C11H18O4 B14431057 Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate CAS No. 78044-62-9

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

Cat. No.: B14431057
CAS No.: 78044-62-9
M. Wt: 214.26 g/mol
InChI Key: CNZDATVMDLHXGZ-NSHDSACASA-N
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Description

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound is notable for its unique structure, which includes an acetyl group, a methyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated with a strong acid like sulfuric acid to produce the ester and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.

Scientific Research Applications

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The keto group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

78044-62-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3/t11-/m0/s1

InChI Key

CNZDATVMDLHXGZ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@](C)(CCC(=O)C)C(=O)C

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)C

Origin of Product

United States

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